2-Methoxy-5-(trifluoromethyl)aniline
Overview
Description
2-Methoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula CH₃OC₆H₃(CF₃)NH₂. It is a member of the trifluoromethylbenzenes family and is known for its unique chemical properties, which make it valuable in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(trifluoromethyl)aniline typically involves the nitration of 4-methoxy-3-nitrobenzotrifluoride, followed by reduction to convert the nitro group to an amine . The reaction conditions often include the use of reducing agents such as iron or tin in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve converting nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Iron, tin, or catalytic hydrogenation.
Substitution reagents: Halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)aniline is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate the activity of various enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-methoxybenzotrifluoride
- 2-Amino-4-(trifluoromethyl)anisole
- 4-(Trifluoromethyl)aniline
- 2,5-Dimethoxyaniline
Uniqueness
2-Methoxy-5-(trifluoromethyl)aniline is unique due to the presence of both methoxy and trifluoromethyl groups on the aromatic ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUSRLUGUVDNKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344947 | |
Record name | 2-Methoxy-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-65-5 | |
Record name | 2-Methoxy-5-(trifluoromethyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-methoxy-5-(trifluoromethyl)aniline in the synthesis of α-aminophosphonates?
A1: this compound serves as a key building block in the synthesis of α-aminophosphonates. The research describes a one-pot, three-component reaction where this compound reacts with an aromatic aldehyde and diethyl phosphite []. This reaction, catalyzed by meglumine sulfate, forms a new series of substituted diethyl(((2-methoxy-5-(trifluoromethyl)phenyl)amino)(phenyl)methyl)phosphonates. Essentially, this compound contributes to the core structure of these α-aminophosphonates.
Q2: The synthesized compounds exhibit antioxidant activity. Is there a relationship between the structure of the α-aminophosphonates and their antioxidant properties?
A2: While the paper doesn't delve into a detailed structure-activity relationship (SAR) analysis, it does highlight that among the synthesized α-aminophosphonates, compounds 4a and 4g demonstrated superior antioxidant activity compared to the standard ascorbic acid []. This finding suggests that specific structural modifications within the α-aminophosphonate scaffold, potentially influenced by the 2-methoxy-5-(trifluoromethyl)phenyl moiety, can significantly impact antioxidant potency. Further investigation into the SAR would be valuable to understand these relationships better.
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